6-Bromo-1-methyl-5-nitro-1H-indazole
Description
Overview of Indazole Heterocycles as Research Scaffolds
Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net These nitrogen-containing compounds are of significant interest due to their wide range of biological and pharmacological activities. researchgate.net The indazole core is a bioisostere of indole, meaning it has similar physical and chemical properties, which allows it to interact with biological targets in a comparable manner. google.com
Indazoles can exist in different tautomeric forms, with the 1H-indazole and 2H-indazole being the most common. The unique structural and electronic properties of the indazole nucleus make it a versatile scaffold for the development of therapeutic agents. google.com Consequently, the synthesis and functionalization of indazole derivatives are areas of intense research. organic-chemistry.org
Significance of Functionalized Indazole Derivatives in Chemical Sciences
The strategic placement of various functional groups onto the indazole scaffold gives rise to a vast library of derivatives with diverse chemical properties and biological activities. These derivatives are crucial as pharmaceutical intermediates and are found in drugs with anti-inflammatory, anti-tumor, and antiviral properties. google.com
The functionalization of the indazole ring can dramatically alter its biological activity. For instance, substitutions on the benzene or pyrazole portion of the molecule are explored to optimize potency and selectivity for specific biological targets, such as protein kinases. rsc.org The development of efficient synthetic methods to create these functionalized indazoles is a key focus for synthetic chemists. organic-chemistry.org
Contextualization of 6-Bromo-1-methyl-5-nitro-1H-indazole within Contemporary Research
This compound is a specific, multi-functionalized derivative of the indazole core. Its structure is characterized by three key substituents which dictate its chemical reactivity and potential applications:
A bromo group at the 6-position.
A nitro group at the 5-position.
A methyl group at the 1-position of the pyrazole ring.
While direct and extensive research focusing solely on this molecule is not widely published, its significance can be understood by its role as a chemical intermediate. In the broader context of medicinal chemistry, 4,6-disubstituted 1H-indazole derivatives are recognized as important pharmaceutical building blocks. google.com The synthesis of related compounds, such as 3-bromo-5-nitro-1H-indazole and various 1-aryl-5-nitro-1H-indazoles, is pursued to create precursors for more complex, biologically active molecules. google.comresearchgate.net
The combination of a halogen (bromine) and a nitro group on the benzene ring makes this compound a versatile substrate for further chemical modification.
Scope and Objectives of Research on this Specific Indazole Derivative
The primary objective of synthesizing and utilizing this compound in a research setting is typically as a building block for constructing more elaborate molecules. The specific functional groups suggest several potential avenues of research:
Elaboration via Cross-Coupling Reactions: The bromine atom at the 6-position is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the exploration of structure-activity relationships in drug discovery programs.
Modification of the Nitro Group: The nitro group at the 5-position is a versatile functional group. It can be reduced to an amino group (NH2). chemicalbook.com This resulting 6-bromo-1-methyl-5-amino-1H-indazole then serves as a precursor for the synthesis of amides, ureas, sulfonamides, or for the construction of additional heterocyclic rings, further diversifying the molecular architecture. acs.org
Investigation of Biological Activity: While primarily viewed as an intermediate, the compound itself could be screened for biological activity. The presence of a nitro group on an aromatic system is a feature in some antimicrobial and anticancer agents. Research on related 6-bromo-1H-indazole derivatives has explored their potential as anticancer and antimicrobial agents. researchgate.netresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-1-methyl-5-nitroindazole |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-7-3-6(9)8(12(13)14)2-5(7)4-10-11/h2-4H,1H3 |
InChI Key |
XAGJEDLSCOUEFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 6 Bromo 1 Methyl 5 Nitro 1h Indazole
Reactivity of the Bromine Atom
The bromine atom attached to the C6 position of the indazole ring is a key handle for molecular diversification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The indazole ring system of 6-bromo-1-methyl-5-nitro-1H-indazole is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to the bromine leaving group. libretexts.org The SNAr mechanism proceeds via a two-step addition-elimination pathway. nih.govyoutube.com In the first step, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
The stability of this intermediate is crucial for the reaction to proceed. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. libretexts.orgyoutube.com This delocalization effectively stabilizes the intermediate, lowering the activation energy for its formation. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Due to this activation, the bromine atom can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiolates, under relatively mild conditions. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I, but the strong activation provided by the ortho-nitro group makes the bromo-substituted compound a viable substrate for these transformations. youtube.com
The bromine atom at the C6 position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, vinyl, and alkynyl moieties onto the indazole scaffold.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used for synthesizing biaryl compounds and is tolerant of a broad range of functional groups. nih.govrsc.orgresearchgate.net For bromo-indazole systems, typical catalysts include palladium complexes with phosphine (B1218219) ligands like Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). nih.gov
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This reaction is a powerful method for introducing vinyl or substituted vinyl groups at the C6 position. Reaction conditions often involve a palladium source like Pd(OAc)₂, a phosphine ligand, and an organic base such as triethylamine.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes. thieme-connect.deresearchgate.net The reaction provides a direct route to introducing alkynyl functionalities, which can be further elaborated.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, Na₂CO₃ | DME, Toluene (B28343), Dioxane/H₂O |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Diisopropylamine | THF, DMF |
Transformations Involving the Nitro Group
The nitro group at the C5 position is a versatile functional group that can undergo reduction to an amino group and profoundly influences the reactivity of the entire molecule through its strong electron-withdrawing nature.
The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine. This conversion provides a valuable entry point for a wide range of further functionalizations, such as acylation, alkylation, or diazotization reactions. The resulting 6-bromo-1-methyl-1H-indazol-5-amine is a key building block for the synthesis of more complex molecules.
Several methods can be employed for this reduction. A widely used and effective method for the reduction of nitro groups on indazole rings is treatment with a metal in the presence of an acid or a salt. For instance, the closely related 6-bromo-5-nitro-1H-indazole can be reduced to 6-bromo-1H-indazol-5-amine in high yield using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. Other common reducing systems include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source.
| Reagent System | Product | Typical Conditions |
|---|---|---|
| Fe / NH₄Cl | 6-Bromo-1-methyl-1H-indazol-5-amine | Ethanol/Water, Reflux |
| SnCl₂ · 2H₂O | 6-Bromo-1-methyl-1H-indazol-5-amine | Ethanol or Ethyl Acetate, Reflux |
| H₂ / Pd-C | 6-Bromo-1-methyl-1H-indazol-5-amine | Methanol or Ethanol, RT, H₂ atmosphere |
The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. Its presence at the C5 position significantly polarizes the indazole ring system. This electronic influence is key to the reactivity discussed in section 3.1.1, where it activates the C6 position for nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate. nih.govyoutube.com
Furthermore, the electron-withdrawing nature of the nitro group decreases the electron density of the entire bicyclic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions. It also lowers the basicity of the N2 nitrogen atom of the indazole ring.
Reactivity of the Indazole Nitrogen Atoms
The indazole ring contains two nitrogen atoms, N1 and N2. In the subject compound, the N1 position is already substituted with a methyl group, which prevents tautomerization and directs the reactivity towards the N2 atom.
The N2 nitrogen atom possesses a lone pair of electrons in an sp²-hybridized orbital and can act as a Lewis base or a nucleophile. However, its basicity and nucleophilicity are significantly attenuated by the electron-withdrawing effects of the adjacent nitro group and, to a lesser extent, the bromo group. This reduced basicity means that stronger acidic conditions are required for protonation compared to an unsubstituted indazole.
Despite this deactivation, the N2 atom can still participate in reactions. It can be alkylated under certain conditions to form quaternary indazolium salts. rsc.org It can also coordinate to metal centers, which can be relevant in the context of transition metal-catalyzed reactions or the formation of metal-organic frameworks. The precise reactivity is a balance between steric factors and the electronic environment created by the substituents on the benzene (B151609) portion of the indazole ring. nih.gov Computational studies on substituted indazoles have shown that the electron density at the nitrogen atoms is a key factor in determining the site of reactions like alkylation. rsc.org
Influence of Substituents on Reaction Kinetics and Thermodynamics
The chemical reactivity of the indazole scaffold is significantly modulated by the nature and position of its substituents. In this compound, the interplay between the electron-withdrawing nitro group, the inductively withdrawing and weakly resonance-donating bromo group, and the electron-donating methyl group dictates the molecule's kinetic and thermodynamic behavior in chemical reactions.
The nitro group at the 5-position exerts a strong electron-withdrawing effect through both resonance and induction, significantly decreasing the electron density of the indazole ring system. This deactivation has a profound impact on electrophilic aromatic substitution reactions, making them slower and directing incoming electrophiles to specific positions. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the nitro group is strongly activating. For SNAr to occur, there must be a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. In the case of this compound, the bromine atom at the 6-position is a potential leaving group, and the nitro group at the 5-position is ortho to it, which would facilitate nucleophilic attack.
Studies on related nitro-substituted heterocyclic compounds have demonstrated the powerful activating effect of the nitro group in SNAr reactions. For instance, the kinetics of SNAr reactions on thiophene (B33073) derivatives show a strong correlation with the electronic nature of the substituents, with nitro groups significantly accelerating the rate of substitution. nih.gov
The methyl group at the 1-position of the indazole ring is generally considered electron-donating through induction and hyperconjugation. This effect can slightly counteract the deactivating nature of the nitro and bromo groups in electrophilic reactions and may influence the regioselectivity of reactions. In the context of N-alkylation of indazoles, the position of substituents has been shown to direct the site of alkylation (N1 vs. N2), highlighting the importance of both steric and electronic factors.
The bromine atom at the 6-position has a dual electronic effect: it is inductively electron-withdrawing but can act as a weak resonance donor. Its primary role in many reactions, however, is that of a leaving group in SNAr or as a handle for transition-metal-catalyzed cross-coupling reactions.
Table 1: Expected Qualitative Influence of Substituents in this compound on Reaction Rates
| Reaction Type | Substituent | Effect on Reaction Rate | Rationale |
| Electrophilic Aromatic Substitution | -NO₂ (at C5) | Strong Deactivation | Powerful electron-withdrawing group, reduces electron density of the ring. |
| -Br (at C6) | Deactivation | Inductively withdrawing. | |
| -CH₃ (at N1) | Weak Activation | Electron-donating group. | |
| Nucleophilic Aromatic Substitution (at C6) | -NO₂ (at C5) | Strong Activation | Stabilizes the negatively charged Meisenheimer intermediate through resonance. |
| -Br (at C6) | Leaving Group | Facilitates the substitution reaction. |
From a thermodynamic standpoint, the substituents influence the stability of reactants, intermediates, and products. The presence of the electron-withdrawing nitro group stabilizes the indazole ring, making it less prone to oxidation. In SNAr reactions, the resonance stabilization of the Meisenheimer intermediate by the nitro group lowers the activation energy of the reaction, thereby increasing the reaction rate.
Exploration of Novel Reaction Pathways
The unique substitution pattern of this compound provides opportunities for the exploration of novel reaction pathways to construct more complex heterocyclic systems. The presence of the versatile bromine atom, coupled with the activating effect of the nitro group, makes this molecule a valuable synthon for a variety of chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the 6-position is an ideal handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Potential cross-coupling reactions for this compound include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups at the 6-position. This would allow for the synthesis of a wide range of biaryl and styrenyl indazole derivatives.
Heck Coupling: Reaction with alkenes to form 6-alkenyl-1-methyl-5-nitro-1H-indazoles.
Sonogashira Coupling: Reaction with terminal alkynes to yield 6-alkynyl-1-methyl-5-nitro-1H-indazoles, which are valuable precursors for further transformations. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to introduce various amino functionalities at the 6-position, leading to the synthesis of novel aminoindazole derivatives.
The general catalytic cycle for these reactions involves the oxidative addition of the bromo-indazole to a palladium(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst. youtube.com
Cycloaddition Reactions:
While the indazole ring itself is aromatic, functional groups attached to it can participate in cycloaddition reactions. For instance, if the nitro group were to be reduced to an amino group, and then diazotized, the resulting diazonium salt could potentially undergo intramolecular cyclization or react with other species in a cycloaddition manner.
More directly, the exploration of [3+2] cycloaddition reactions, similar to those performed on 3-chloro-6-nitro-1H-indazole, could lead to the synthesis of novel fused heterocyclic systems. nih.gov For example, if a suitable dipolarophile can be introduced at a position adjacent to the nitro group, intramolecular cycloadditions could be envisioned.
Nucleophilic Aromatic Substitution (SNAr) and Subsequent Transformations:
As previously discussed, the bromine at C6 is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This opens up a plethora of possibilities for introducing a variety of nucleophiles at this position.
Table 2: Potential Novel Reaction Pathways for this compound
| Reaction Pathway | Reagents and Conditions | Potential Products |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 6-Aryl-1-methyl-5-nitro-1H-indazoles |
| Heck Coupling | Alkene, Pd catalyst, base | 6-Alkenyl-1-methyl-5-nitro-1H-indazoles |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-1-methyl-5-nitro-1H-indazoles |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-substituted-1-methyl-5-nitro-1H-indazol-6-amines |
| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, thiolates, amines) | 6-substituted-1-methyl-5-nitro-1H-indazoles |
| Reduction of Nitro Group followed by Diazotization and Cyclization | 1. Reducing agent (e.g., SnCl₂/HCl) 2. NaNO₂/HCl 3. Cyclizing agent | Novel fused tricyclic systems |
The exploration of these and other synthetic routes will undoubtedly lead to the discovery of new derivatives of this compound with potentially interesting chemical and biological properties. Mechanistic investigations of these novel pathways will further enrich our understanding of the reactivity of this versatile heterocyclic scaffold.
Spectroscopic and Structural Characterization Techniques for 6 Bromo 1 Methyl 5 Nitro 1h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment of individual atoms. For "6-Bromo-1-methyl-5-nitro-1H-indazole," a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In the ¹H NMR spectrum of "this compound," specific chemical shifts (δ) are expected for the aromatic protons and the methyl group protons. The aromatic region would display signals corresponding to the protons on the indazole ring system. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about adjacent protons. The methyl group attached to the nitrogen at the 1-position would typically appear as a singlet in the upfield region of the spectrum.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | H-4 |
| ~7.8 | Singlet | 1H | H-7 |
| ~4.1 | Singlet | 3H | N-CH₃ |
Note: This data is hypothetical and serves as an illustrative example of expected spectral features.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "this compound" would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and the nature of its attached atoms. For instance, carbons bonded to electronegative atoms like nitrogen and bromine, as well as those in the vicinity of the nitro group, would exhibit characteristic downfield shifts.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-5 (attached to NO₂) |
| ~140 | C-7a |
| ~135 | C-3 |
| ~125 | C-3a |
| ~120 | C-4 |
| ~115 | C-7 |
| ~110 | C-6 (attached to Br) |
| ~35 | N-CH₃ |
Note: This data is hypothetical and serves as an illustrative example of expected spectral features.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to one another within the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton and carbon skeletons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the nitro group (NO₂), aromatic C-H bonds, C=C and C=N bonds within the indazole ring, and the C-Br bond.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1530-1550 and ~1340-1360 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~3000-3100 | Medium | Aromatic C-H stretching |
| ~1600-1620 | Medium | C=C and C=N stretching (indazole ring) |
| ~550-650 | Medium to Weak | C-Br stretching |
Note: This data is hypothetical and serves as an illustrative example of expected spectral features.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer structural clues through the analysis of fragmentation patterns. The mass spectrum of "this compound" would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2 peaks) of similar intensity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For "this compound" (C₈H₆BrN₃O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This high degree of accuracy is invaluable for confirming the identity of the compound.
Hypothetical HRMS Data
| Parameter | Value |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Calculated Exact Mass | [Calculated value based on isotopic masses] |
| Measured Exact Mass | [Experimentally determined value] |
Note: The exact mass values are not provided as they require precise calculation based on the most abundant isotopes.
X-ray Crystallography for Solid-State Structural Analysis
For this compound, a single-crystal X-ray diffraction study would yield critical data to confirm its structural integrity. This analysis would provide the precise spatial arrangement of the indazole ring system, the positions of the bromo, methyl, and nitro substituents, and the intermolecular interactions within the crystal lattice.
As of the latest available data, a public domain crystal structure for this compound has not been deposited in major crystallographic databases, such as the Cambridge Structural Database (CSD). Therefore, detailed experimental crystallographic parameters are not available. However, a hypothetical table of the kind of data that would be obtained from such an analysis is presented below to illustrate the expected findings.
Table 1: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₈H₆BrN₃O₂ |
| Formula Weight | 256.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 978.4 |
| Z | 4 |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from an X-ray crystallographic analysis.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element present in a compound. This is crucial for validating the empirical formula of a newly synthesized compound. The experimental results are compared against the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Typical) |
|---|---|---|
| Carbon (C) | 37.52 | 37.45 - 37.59 |
| Hydrogen (H) | 2.36 | 2.30 - 2.42 |
| Bromine (Br) | 31.20 | 31.12 - 31.28 |
| Nitrogen (N) | 16.41 | 16.35 - 16.47 |
This comparison is a critical step in the characterization process, ensuring that the synthesized compound has the expected elemental makeup, which, in conjunction with spectroscopic data, confirms its identity.
Computational and Theoretical Investigations of 6 Bromo 1 Methyl 5 Nitro 1h Indazole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a robust framework for studying the electronic structure and properties of molecules. DFT calculations for 6-Bromo-1-methyl-5-nitro-1H-indazole would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netdergipark.org.tr
Geometry Optimization and Electronic Structure Calculations
A fundamental step in any computational study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its geometry. The resulting optimized structure provides a solid foundation for all subsequent property calculations.
Once the geometry is optimized, a variety of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. For instance, in a related compound, 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, the indazole fused-ring system is nearly planar, with the nitro substituent also being nearly coplanar with the fused ring. nih.gov Similar planarity would be expected for the indazole core of this compound.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.89 | N1-N2-C3 | 110.5 |
| C-N (nitro) | 1.48 | C4-C5-N (nitro) | 118.0 |
| N=O (nitro) | 1.22 | C5-N-O (nitro) | 117.5 |
| N1-CH3 | 1.47 | C3a-C7a-N1 | 105.0 |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments. Actual calculated values may vary.
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO corresponds to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.govtandfonline.comprimescholars.com A smaller energy gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the indazole ring system, which is electron-rich. Conversely, the LUMO is likely to be centered on the electron-withdrawing nitro group. This distribution of frontier orbitals would suggest that the molecule is susceptible to nucleophilic attack at the nitro-group-bearing part of the molecule and electrophilic attack on the indazole ring. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity. youtube.com In a study of various indazole derivatives, the HOMO-LUMO energy gap was found to be a good indicator of their reactivity. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p))
| Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -3.15 |
| Energy Gap (ΔE) | 4.10 |
Note: These energy values are hypothetical and serve to illustrate the concept of HOMO-LUMO analysis.
Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. nih.gov These theoretical predictions can be compared with experimental NMR spectra to confirm the structure of the compound. For instance, computational studies on other heterocyclic compounds have shown good agreement between calculated and experimental NMR data. mdpi.com
IR Frequencies: The vibrational frequencies of the molecule can also be computed using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated IR spectrum can help in the assignment of vibrational modes to specific functional groups within the molecule, such as the N-O stretching of the nitro group, C-H stretching of the methyl group, and various vibrations of the indazole ring. primescholars.comnih.gov
Reactivity and Selectivity Prediction (e.g., Fukui Functions, Electrostatic Potential Maps)
To gain a deeper understanding of the reactivity and selectivity of this compound, more advanced DFT-based concepts can be employed.
Fukui Functions: Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.govsemanticscholar.orgresearchgate.net By analyzing the Fukui functions, one can predict which atoms are most susceptible to attack, thus providing insights into the regioselectivity of chemical reactions. For instance, in a study on substituted indazoles, Fukui indices were calculated to support suggested reaction pathways. beilstein-journals.orgnih.gov
Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.netnih.govresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a region susceptible to electrophilic attack, and a positive potential (blue) around the hydrogen atoms of the methyl group and the indazole ring, suggesting sites for nucleophilic attack. researchgate.netasianresassoc.orgacs.org
Quantum Mechanical Calculations for Tautomeric Preferences and Conformational Analysis
For N-unsubstituted indazoles, tautomerism is an important consideration, as the proton on the nitrogen can reside on either N1 or N2. mdpi.comnih.govresearchgate.netmdpi.combeilstein-journals.org Quantum mechanical calculations are instrumental in determining the relative stabilities of these tautomers. mdpi.comnih.gov However, in this compound, the presence of the methyl group on the N1 position precludes this type of tautomerism.
Nevertheless, conformational analysis remains relevant, particularly concerning the orientation of the nitro group relative to the indazole ring. While the indazole ring is largely planar, the nitro group can rotate. Quantum mechanical calculations can be used to determine the rotational barrier and identify the most stable conformation, which is typically the one where the nitro group is coplanar with the ring to maximize conjugation.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations provide a powerful means to investigate the mechanisms of chemical reactions at a molecular level. nih.gov For the synthesis of this compound or its subsequent reactions, computational studies can be employed to:
Identify Reaction Intermediates and Transition States: By mapping the potential energy surface of a reaction, it is possible to identify the structures of transient intermediates and the high-energy transition states that connect them. This provides a detailed step-by-step picture of how the reaction proceeds. researchgate.netresearchgate.netorganic-chemistry.org
Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction. Computational simulations can provide accurate estimates of these activation energies, allowing for a comparison of different possible reaction pathways and a prediction of the most favorable one. nih.gov
Understand the Role of Catalysts: If a catalyst is used in the synthesis, computational methods can be used to elucidate its role in lowering the activation energy and facilitating the reaction.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Design
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For a novel compound like this compound, a hypothetical QSAR study would involve the calculation of various molecular descriptors.
A typical QSAR workflow that could be applied to this compound and its analogues would involve:
Data Set Compilation: Gathering a series of structurally related indazole derivatives with experimentally determined biological activities.
Descriptor Calculation: Computing a wide range of descriptors for each molecule, including:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which would be influenced by the electron-withdrawing nitro group and the bromine atom.
Steric Descriptors: Including molecular weight, volume, and surface area, where the bromo and methyl groups would play a significant role.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which is crucial for predicting the compound's behavior in biological systems.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Model Development: Employing statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive model.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
However, without a dataset of biological activities for a series of compounds including this compound, the development of a specific and reliable QSAR model is not feasible at this time.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of a molecule and its interactions with biological macromolecules, such as proteins or nucleic acids, at an atomic level. For this compound, MD simulations could provide invaluable insights into its potential mechanism of action.
A prospective MD simulation study would typically entail:
System Setup: Creating a simulation box containing the ligand (this compound), the target receptor (if known), and solvent molecules (typically water) to mimic physiological conditions.
Force Field Application: Assigning a set of parameters (a force field) that defines the potential energy of the system based on the positions of its atoms.
Simulation Production: Solving Newton's equations of motion for the system over a specific period, generating a trajectory of atomic positions and velocities.
Trajectory Analysis: Analyzing the simulation to understand:
Binding Stability: How stably the compound binds to its target.
Key Interactions: Identifying the specific amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, or halogen bonds (involving the bromine atom).
Conformational Changes: Observing any changes in the structure of the ligand or the protein upon binding.
The absence of published studies performing such simulations on this compound means that its binding modes and intermolecular interaction patterns remain speculative. The presence of the nitro group and the bromine atom are expected to be key determinants in its interaction profile.
Applications of 6 Bromo 1 Methyl 5 Nitro 1h Indazole in Advanced Research
Role as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry
6-Bromo-1-methyl-5-nitro-1H-indazole serves as a valuable intermediate in the synthesis of more complex molecular architectures. The reactivity of the bromine atom, particularly in cross-coupling reactions, allows for the introduction of new functional groups at the 6-position, while the nitro group can be chemically modified, for instance, through reduction to an amine, providing another site for molecular elaboration.
A notable application of this compound as a synthetic intermediate is demonstrated in a 2024 patent describing compounds for the treatment of hemoglobinopathies. google.com In this work, this compound is used as a key reactant in a nucleophilic aromatic substitution reaction. Specifically, it is reacted with phenol (B47542) in the presence of cesium carbonate as a base in a dimethylformamide (DMF) solvent at 100°C. google.com This reaction displaces the bromine atom, coupling the phenol to the indazole core and forming a new carbon-oxygen bond, thus creating a more complex derivative intended for therapeutic use. google.com
This documented use underscores the compound's utility as a building block, where its pre-functionalized structure provides a reliable platform for constructing elaborate molecules. Its own synthesis is often achieved through the methylation of its precursor, 6-bromo-5-nitro-1H-indazole, which establishes it as a deliberate intermediate in multi-step synthetic pathways. googleapis.com
Table 1: Synthesis of a Phenoxy-Indazole Derivative This interactive table summarizes the reaction detailed in patent US20240208937A1. google.com
| Reactant | Reagent | Solvent | Conditions | Product |
|---|
Exploration as a Scaffold in Medicinal Chemistry Research
The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound makes it an attractive starting point for developing new therapeutic agents. Its presence in patent literature relating to drug discovery highlights its relevance in this field. For example, derivatives originating from this scaffold have been investigated as potential treatments for hemoglobin disorders like sickle cell disease and beta-thalassemia. google.com Furthermore, the broader class of substituted indazoles, including structures related to this compound, has been explored for the development of IRAK4 inhibitors, which are targets for inflammatory diseases and some cancers. googleapis.com
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds (analogues) to determine how specific structural features influence their biological activity. The use of this compound as a starting material for creating new molecules is a direct application of this principle. google.com
By modifying the scaffold—for example, by replacing the bromine atom with a phenoxy group as previously described—researchers can systematically alter the molecule's properties (such as size, polarity, and hydrogen-bonding capability) and assess the impact of these changes on its therapeutic effect. google.com This process of generating analogues from the this compound core is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic profile, with the ultimate goal of identifying a viable drug candidate.
For a compound to exert a biological effect, it must interact with a specific target, such as a protein or enzyme, in a process known as molecular recognition. The development of kinase inhibitors from related indazole scaffolds provides context for this type of investigation. googleapis.com While specific molecular docking or binding assay data for this compound is not detailed in the available literature, its inclusion in synthetic programs aimed at producing biologically active molecules implies that its derivatives are designed to fit into the binding sites of specific biological targets. The functional groups on the molecule—the nitro group as a potential hydrogen bond acceptor and the aromatic rings—are key features that would govern its interactions with a target protein.
Chemical probes are specialized small molecules used as tools to study and manipulate biological systems. There is currently no widely available scientific literature documenting the specific use of this compound as a chemical probe.
Contributions to Material Science Research
The application of indazole derivatives is predominantly in the life sciences, and their potential contributions to material science are less explored.
There is no information in the current scientific or patent literature to suggest that this compound is used as a precursor for organic electronic materials. Research in this area appears to be focused on other classes of heterocyclic compounds.
Components in Advanced Functional Materials
Following a comprehensive review of available scientific literature and patent databases, there is currently no specific information or detailed research findings regarding the application of this compound as a component in advanced functional materials.
The primary focus of existing research on this compound and related nitroindazole derivatives lies within the field of medicinal chemistry. Studies have predominantly explored their synthesis and potential as therapeutic agents, including their evaluation as anticancer, antimicrobial, and antiparasitic compounds. While the broader class of N-heterocyclic compounds, which includes indazoles, has been investigated for applications in materials science—such as in the development of organic semiconductors, polymers, and corrosion inhibitors—specific data on the incorporation of this compound into such materials is not present in the reviewed sources.
Consequently, information regarding the role of this specific compound in influencing the properties of advanced functional materials, such as their electronic, optical, or thermal characteristics, remains unaddressed in the current body of scientific literature. Therefore, a data table summarizing research findings on this topic cannot be generated at this time.
Future Perspectives and Emerging Research Directions for 6 Bromo 1 Methyl 5 Nitro 1h Indazole
Development of Chemo- and Regioselective Synthetic Strategies
The synthesis of 6-Bromo-1-methyl-5-nitro-1H-indazole itself requires careful control of selectivity. The process typically begins with a suitable indazole precursor, followed by bromination and nitration, where controlling the position of these groups is paramount. The final N-methylation of the 6-bromo-5-nitro-1H-indazole intermediate presents a key challenge in regioselectivity. ambeed.com
Indazole has two nitrogen atoms (N1 and N2) in its pyrazole (B372694) ring, and alkylation can occur at either position. The development of synthetic strategies that exclusively yield the N1-methyl isomer is crucial for producing pure this compound. Future research will likely focus on:
Optimizing Reaction Conditions: Systematically screening bases, solvents, and methylating agents to enhance the regioselectivity of the N-methylation step. For instance, the use of specific bases like potassium carbonate in polar aprotic solvents such as DMF is a common starting point. ambeed.com
Directed Synthesis: Employing directing groups that temporarily block one nitrogen atom, allowing for selective methylation of the other, followed by removal of the directing group.
Flow Chemistry: Utilizing continuous flow reactors to precisely control reaction parameters such as temperature, pressure, and reaction time. This can improve reaction efficiency and selectivity, minimizing the formation of the undesired N2-isomer and other byproducts.
The principles of developing chemo- and regioselective reactions are fundamental to modern organic synthesis, allowing for the efficient construction of complex molecules with well-defined structures. mdpi.com
Investigation of Unexplored Chemical Transformations
The structure of this compound offers several avenues for novel chemical transformations that remain largely unexplored. The bromo-substituent, the nitro group, and the indazole ring system itself are all potential sites for derivatization.
Future research should investigate:
Cross-Coupling Reactions: The bromine atom at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions would enable the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, dramatically expanding the chemical space accessible from this scaffold.
Reduction of the Nitro Group: The C5-nitro group can be selectively reduced to an amino group. This transformation would yield 6-bromo-1-methyl-1H-indazol-5-amine, a valuable intermediate for synthesizing amides, sulfonamides, or for diazotization reactions, opening up another dimension of chemical diversity. The reductive bioactivation of nitro groups is a known mechanism of action for certain drugs, suggesting this transformation could also have biological implications. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group may activate the C6-bromo substituent for SNAr reactions with potent nucleophiles, providing an alternative to metal-catalyzed methods for introducing new functional groups.
Reactivity of the Indazole Ring: Exploring reactions that modify the core heterocyclic structure, such as cycloadditions or ring-opening reactions under specific conditions, could lead to novel molecular frameworks. Studies on the reactivity of other nitro-indazoles, such as their reaction with formaldehyde, indicate that the ring system is reactive under certain conditions. nih.gov
| Reaction Type | Reactive Site | Potential Reagents | Expected Product Class |
|---|---|---|---|
| Suzuki Coupling | C6-Br | Aryl boronic acid, Pd catalyst, Base | 6-Aryl-1-methyl-5-nitro-1H-indazoles |
| Nitro Reduction | C5-NO₂ | H₂, Pd/C or SnCl₂ | 6-Bromo-1-methyl-1H-indazol-5-amine |
| Buchwald-Hartwig Amination | C6-Br | Amine, Pd catalyst, Base | N-Substituted-1-methyl-5-nitro-1H-indazol-6-amines |
| Sonogashira Coupling | C6-Br | Terminal alkyne, Pd/Cu catalysts, Base | 6-Alkynyl-1-methyl-5-nitro-1H-indazoles |
Advanced Spectroscopic Characterization Methods for Dynamic Processes
While standard techniques like 1H NMR, 13C NMR, and mass spectrometry are sufficient for routine characterization, advanced spectroscopic methods can provide deeper insights into the structural and dynamic properties of this compound and its derivatives.
Future research could employ:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals, which is critical for confirming the regiochemistry of synthesis and derivatization products.
Variable-Temperature (VT) NMR: This method could be used to study dynamic processes, such as restricted rotation around the C5-NO₂ bond. The steric hindrance from the adjacent bromine atom might lead to a significant rotational barrier, which could be quantified using VT-NMR.
Solid-State NMR (SS-NMR): As demonstrated in studies of related nitro-indazoles, solid-state NMR can reveal information about the molecular conformation and intermolecular interactions in the crystalline state. acs.org Comparing solid-state and solution-state data can provide a comprehensive understanding of the molecule's behavior in different phases.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the compound's connectivity and 3D structure, including bond lengths, bond angles, and crystal packing information.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Emerging directions include:
De Novo Molecular Design: Using the this compound scaffold as a starting point, generative AI models can design novel derivatives with optimized properties. nih.gov For example, an AI platform could be tasked with generating molecules predicted to have high binding affinity to a specific biological target while maintaining drug-like properties.
Predictive Modeling: ML models can be trained to predict various physicochemical and biological properties (e.g., solubility, toxicity, metabolic stability, bioactivity) for virtual libraries of derivatives. This in silico screening can prioritize the most promising compounds for synthesis, saving time and resources.
Reaction Optimization and Synthesis Planning: Autonomous systems, sometimes referred to as "self-driving labs," can use ML algorithms to optimize reaction conditions in real-time. specialchem.com Such a system could be employed to perfect the chemo- and regioselective synthesis of the target compound, maximizing yield and purity with minimal human intervention.
Exploration of New Research Applications in Interdisciplinary Fields
The functional group combination in this compound makes it an attractive candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis.
Potential new applications include:
Medicinal Chemistry: The indazole core is a "privileged scaffold" found in numerous approved drugs. Derivatives could be synthesized and screened for various biological activities, including as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netresearchgate.net The nitroaromatic moiety is a feature of hypoxia-activated prodrugs, suggesting a potential application in developing cancer therapies that target the low-oxygen environment of solid tumors. nih.gov
Materials Science: Heterocyclic compounds with nitro and bromo groups have been investigated as corrosion inhibitors. researchgate.net The nitrogen and oxygen atoms can coordinate to metal surfaces, forming a protective layer. This compound and its derivatives could be evaluated for their ability to protect metals like mild steel in acidic environments.
Agrochemicals: Indazole derivatives have been successfully developed as herbicides. mdpi.com By modifying the functional groups of this compound, novel compounds could be designed and tested for their potential as new crop protection agents.
| Interdisciplinary Field | Potential Application | Key Structural Features | Rationale |
|---|---|---|---|
| Medicinal Chemistry | Hypoxia-Activated Anticancer Prodrugs | Nitro group (C5-NO₂) | Nitroaromatics can be reduced in hypoxic tumor environments to cytotoxic species. nih.gov |
| Materials Science | Corrosion Inhibitors | Indazole ring, N and O atoms | Heteroatoms can adsorb onto metal surfaces, forming a protective barrier. researchgate.net |
| Agrochemicals | Herbicides/Fungicides | Indazole scaffold | The indazole core is present in known herbicidal compounds. mdpi.com |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-bromo-1-methyl-5-nitro-1H-indazole, and how can regioselectivity be optimized?
- Methodology: Synthesis typically involves sequential functionalization of the indazole core. Bromination at the 6-position is achieved using Br₂ or N-bromosuccinimide (NBS) under acidic conditions (e.g., H₂SO₄), followed by nitration at the 5-position with HNO₃/H₂SO₄. Methylation at the 1-position often employs methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Regioselectivity: Nitration regioselectivity is influenced by steric and electronic effects. Computational modeling (e.g., DFT) can predict reactive sites, while empirical validation via HPLC or LC-MS ensures product purity .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Experimental Design: Single-crystal X-ray diffraction (XRD) is preferred. Use SHELXL (via SHELX suite) for refinement, applying restraints for disordered nitro or methyl groups. Validate thermal displacement parameters (ADPs) with the R1 and wR2 convergence criteria .
- Software Tools: WinGX or Olex2 can visualize anisotropic displacement ellipsoids and generate publication-quality figures. Cross-check hydrogen bonding and π-stacking interactions with Mercury (CCDC) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
- Key Techniques:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). For nitro groups, expect deshielding (~δ 8.5–9.0 ppm in ¹H NMR).
- IR Spectroscopy: Confirm nitro (1520–1350 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches.
Advanced Research Questions
Q. How do electronic effects of the nitro and bromo substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight: The electron-withdrawing nitro group deactivates the indazole ring, reducing reactivity in Suzuki-Miyaura couplings. Bromine, however, acts as a leaving group. Use Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (80°C) for optimal coupling yields.
- Data Analysis: Monitor reaction progress via TLC and GC-MS. Compare Hammett substituent constants (σ) to predict electronic effects on reaction rates .
Q. What strategies mitigate discrepancies between computational predictions and experimental results in tautomeric studies?
- Case Study: If DFT calculations predict nitro group orientation conflicting with XRD data, re-optimize the computational model using solvent effects (e.g., PCM for DMSO) or higher-level theory (e.g., MP2). Validate with solid-state IR or Raman spectroscopy .
Q. How can structure-activity relationships (SAR) guide the design of analogs for kinase inhibition studies?
- SAR Framework:
- Core Modifications: Replace bromine with Cl or CF₃ to alter steric bulk.
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to assess interactions with ATP-binding pockets (e.g., CDK2 or JAK2).
Contradiction Analysis & Experimental Design
Q. How should researchers address inconsistencies in reported melting points or solubility profiles?
- Root Cause: Variations may arise from polymorphic forms or impurities.
- Resolution:
Recrystallize the compound from multiple solvents (e.g., EtOH, DCM/hexane) and compare DSC thermograms.
Perform elemental analysis (CHNS) to confirm purity (>98%) .
Q. What protocols validate the absence of regioisomeric byproducts in nitration reactions?
- Analytical Workflow:
Use LC-MS with a C18 column (ACN/H₂O gradient) to separate isomers.
Compare retention times with synthesized regioisomeric standards.
Confirm via NOESY NMR if isomers exhibit overlapping MS profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
